

(S)-ZLc002: A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	(S)-ZLc002	
Cat. No.:	B15609994	Get Quote

(S)-ZLc002 is a selective small-molecule inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand of nNOS (CAPON), also known as Nitric Oxide Synthase 1 Adaptor Protein (NOS1AP).[1][2] This interaction is implicated in various neurological processes, and its disruption by **(S)-ZLc002** has shown therapeutic potential in preclinical models of anxiety, neuropathic pain, and stroke.[1][3] This document provides a detailed technical guide on the chemical properties, mechanism of action, biological effects, and experimental protocols related to **(S)-ZLc002** for researchers and professionals in drug development.

Chemical Structure and Properties

(S)-ZLc002, with the IUPAC name N-(2-carbomethoxyacetyl)-D-valine methyl ester, is the (S)-enantiomer of ZLc002.[4] Its chemical properties are summarized in the table below.

Property	Value
IUPAC Name	N-(2-carbomethoxyacetyl)-D-valine methyl ester[4]
CAS Number	1446971-41-0[1]
Molecular Formula	C10H17NO5
Molecular Weight	231.25 g/mol

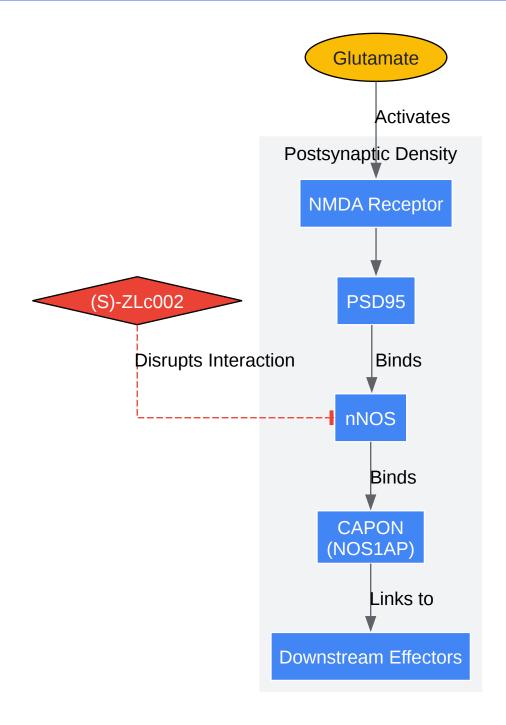


Mechanism of Action and Signaling Pathway

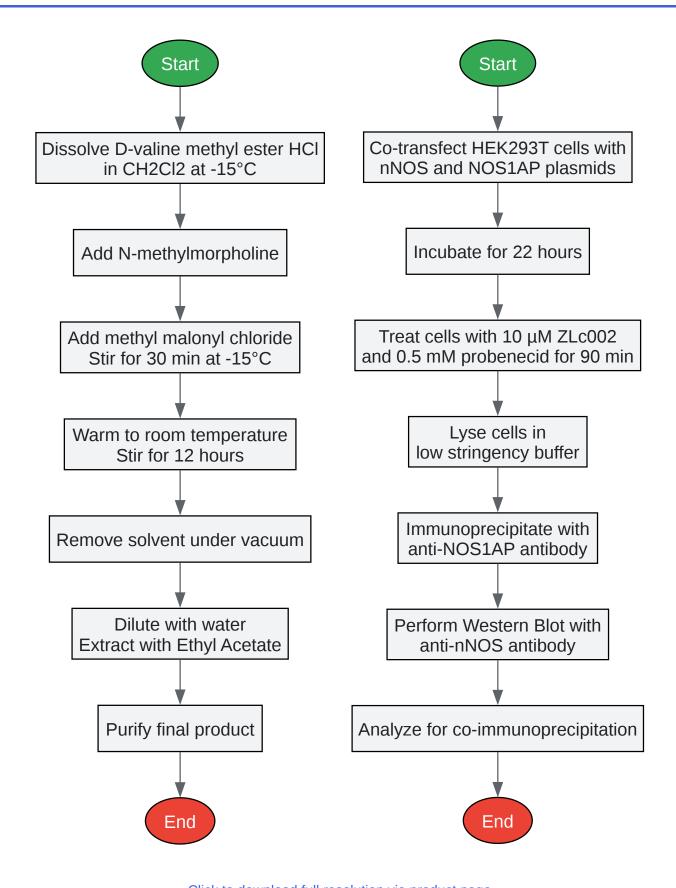
(S)-ZLc002 exerts its biological effects by disrupting the protein-protein interaction between nNOS and CAPON (NOS1AP).[1][2] In glutamatergic neurons, nNOS is linked to the postsynaptic density (PSD) and is involved in N-methyl-D-aspartate (NMDA) receptor signaling. [3][5] CAPON binds to the PDZ domain of nNOS, coupling it to downstream signaling pathways.[5] By inhibiting this interaction, (S)-ZLc002 effectively uncouples nNOS from specific downstream effectors without directly inhibiting the enzymatic activity of nNOS.[6] This targeted disruption has been shown to produce anxiolytic effects and promote synaptogenesis.[1]

Interestingly, while ZLc002 reduces the co-immunoprecipitation of full-length NOS1AP and nNOS in cultured neurons and transfected HEK293T cells, it fails to disrupt the in vitro binding of the minimal binding domains of these proteins in a cell-free biochemical assay.[3][6] This suggests an indirect mode of action in intact cells, or that ZLc002 may act as a pro-drug, being converted to an active metabolite within the cell.[6]









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